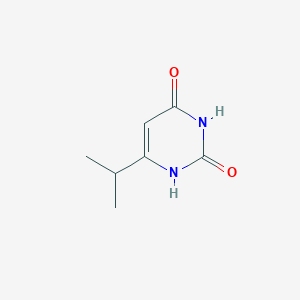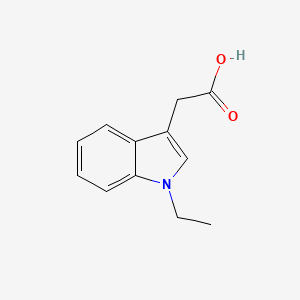
2-(1-ethyl-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
“2-(1-ethyl-1H-indol-3-yl)acetic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various conditions .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of fundamental interest to organic and medicinal chemists . The synthesis of “this compound” could be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Research conducted by Rubab et al. (2017) explored the synthesis of various derivatives from 2-(1H-Indol-3-yl)acetic acid. These derivatives demonstrated antibacterial activities against Gram-positive and Gram-negative bacterial strains. Some compounds exhibited significant anti-enzymatic potentials against enzymes like α-Glucosidase and Butyrylcholinesterase, indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Auxin Activity in Plant Growth
A study by Antolić et al. (2004) investigated the auxin activity of 2-ethylindole-3-acetic acid (2-Et-IAA) and its homologues in the Avena coleoptile-section straight-growth test. This research is significant for understanding plant growth regulation, as auxins are a class of plant hormones that play a crucial role in plant growth and development (Antolić et al., 2004).
Synthesis of Indole-Based Compounds with Antimicrobial Activity
Muralikrishna et al. (2014) synthesized a series of compounds based on the indole structure, including 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide. These compounds were evaluated for their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Muralikrishna et al., 2014).
Applications in Organic Chemistry and Catalysis
Kutubi and Kitamura (2011) explored the hydroarylation of propynoic acid and its esters with indoles, leading to the synthesis of bis(indol-3-yl) compounds. This iron-catalyzed reaction is highly relevant for creating compounds that are important in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-(1-ethyl-1H-indol-3-yl)acetic acid” could involve further exploration of its therapeutic potential and optimization as a drug candidate.
Mécanisme D'action
Target of Action
2-(1-ethyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . For instance, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been reported to inhibit the growth of certain viruses . .
Analyse Biochimique
Biochemical Properties
2-(1-ethyl-1H-indol-3-yl)acetic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to target interleukin-2
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to have inhibitory activity against cancer cells . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Propriétés
IUPAC Name |
2-(1-ethylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-13-8-9(7-12(14)15)10-5-3-4-6-11(10)13/h3-6,8H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHHYGWGXAVANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424663 | |
| Record name | 2-(1-ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58690-18-9 | |
| Record name | 2-(1-ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




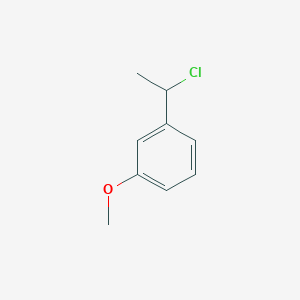
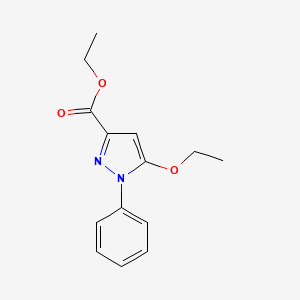
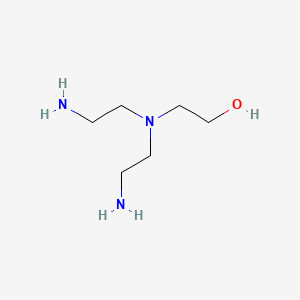

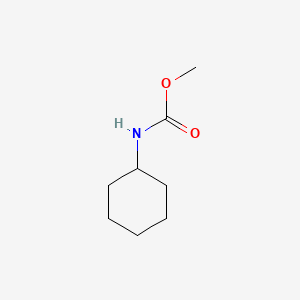

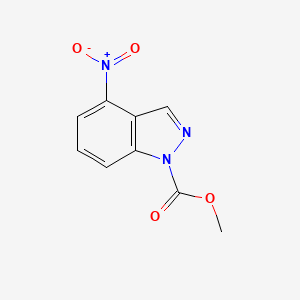
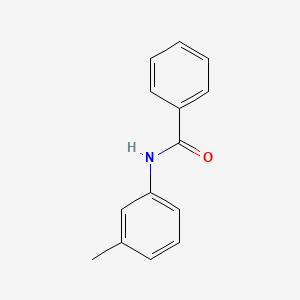
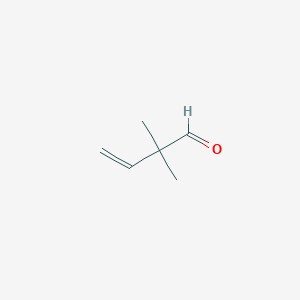
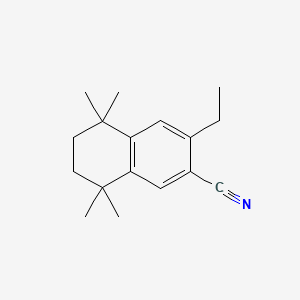
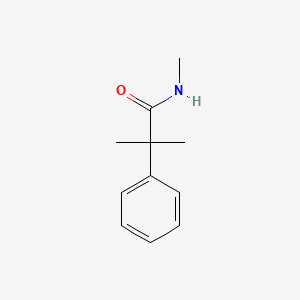
![4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B3054111.png)
